1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-2-20-8-10-23(11-9-20)32-25-18-24(28-19-29-25)30-16-13-22(14-17-30)26(31)27-15-12-21-6-4-3-5-7-21/h3-11,18-19,22H,2,12-17H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJRVLNLHOEMJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative. The ethylphenoxy group is then introduced via a nucleophilic substitution reaction. The piperidine ring is synthesized separately and then coupled with the pyrimidine core through an amide bond formation. Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy and pyrimidine rings, using reagents like sodium hydride or lithium diisopropylamide.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the compound into its constituent parts.
Scientific Research Applications
The compound “1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide” is a synthetic organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on its biological activity, mechanisms of action, and potential therapeutic uses.
Structural Features
The structure of the compound features a pyrimidine ring, a piperidine moiety, and an ethylphenoxy group. These structural elements contribute to its pharmacological properties by facilitating interactions with biological targets.
Anticancer Activity
Research indicates that compounds similar to “this compound” exhibit significant anticancer properties. For instance, studies on related pyrimidine derivatives have demonstrated their ability to inhibit vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are crucial in tumor angiogenesis and growth .
Case Study: VEGFR Inhibition
A series of studies have shown that modifications in the pyrimidine structure can enhance potency against VEGFR. In particular, compounds with similar scaffolds have been tested in mouse models of melanoma, leading to significant reductions in tumor growth and metastasis .
Kinase Inhibition
The compound is hypothesized to act as a multi-kinase inhibitor. Kinases are enzymes that play essential roles in various cellular processes, including signal transduction and cell division. By inhibiting specific kinases, this compound may disrupt cancer cell proliferation and survival pathways.
Example of Kinase Targeting
Research has indicated that certain derivatives of pyrimidine-based compounds can effectively inhibit multiple receptor tyrosine kinases (RTKs), which are often overexpressed in cancer cells. This inhibition can lead to reduced angiogenesis and improved outcomes in cancer therapies .
Neuropharmacological Potential
The structural features of the compound suggest potential applications in neuropharmacology. The piperidine component may interact with neurotransmitter systems, possibly offering benefits in treating neurodegenerative diseases or psychiatric disorders.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the molecular targets of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Scaffold Modifications
Pyrimidine vs. Pyrrolopyrimidine Derivatives
- Target Compound: Pyrimidine core with 4-ethylphenoxy and piperidine substituents.
- Analog: 1-(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(3-phenoxyphenyl)piperidine-4-carboxamide () Key Differences: Pyrrolopyrimidine core instead of pyrimidine; 3-phenoxyphenylamide substituent. Activity: Acts as a Type I LIMK2 inhibitor (ATP-competitive) with IC50 values in the nanomolar range . Implications: The pyrrolopyrimidine scaffold may enhance kinase binding, whereas the target compound’s pyrimidine core could favor non-ATP competitive inhibition due to bulkier substituents .
Pyrimidine vs. Fentanyl Analogs
- Analog : N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide (p-fluoro-butyrylfentanyl) ()
- Key Differences : Lacks pyrimidine; features a butanamide group.
- Activity : Potent µ-opioid receptor agonist (LD50/ED50 safety margin: >25,000) .
- Implications : The target compound’s pyrimidine ring likely redirects activity away from opioid receptors, suggesting divergent therapeutic applications (e.g., kinase inhibition) .
Substituent Analysis
Amide Substituents
- The 2-phenylethyl group in the target compound mirrors fentanyl derivatives but lacks the propanoyl linker critical for opioid receptor binding .
Pyrimidine Substituents
- The 4-ethylphenoxy group in the target compound may hinder ATP binding in kinases, favoring allosteric inhibition .
Table 1: Comparative Pharmacological Profiles
Biological Activity
Structure
The compound can be described by the following structural features:
- Pyrimidine Ring : A six-membered ring containing two nitrogen atoms, which is known for its role in various biological activities.
- Piperidine Moiety : A saturated six-membered ring containing one nitrogen atom, often involved in drug interactions.
- Phenylethyl Group : This moiety contributes to the lipophilicity and potential binding interactions with biological targets.
Molecular Formula
The molecular formula of the compound is .
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Research indicates that compounds with similar structures often exhibit:
- Antitumor Activity : Many pyrimidine derivatives have been shown to inhibit tumor growth by interfering with DNA synthesis and repair mechanisms.
- Receptor Modulation : The piperidine structure is known to modulate neurotransmitter receptors, which can affect mood and cognitive functions.
Pharmacological Effects
- Anticancer Properties : Studies have shown that compounds with a similar scaffold can inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value in the micromolar range.
- Neuropharmacological Effects : The phenylethyl moiety may enhance dopaminergic activity, suggesting potential use in treating neurodegenerative diseases or mood disorders.
Table 1: Summary of Biological Activities
Table 2: Comparison with Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide | 5.0 | DNA synthesis inhibition |
| 4-Chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamide | 1.0 | RET kinase inhibition |
| N-(4,4-Dibromo-[1,1'-biphenyl]-2-yl)benzamide | 10.0 | Apoptosis induction |
Case Study 1: Antitumor Efficacy
A study examining the antitumor efficacy of related pyrimidine derivatives found that treatment with these compounds led to a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Neuropharmacological Impact
In a preclinical model assessing the effects on mood disorders, a related compound demonstrated improved behavioral outcomes in depression-like tests. The results suggested that modulation of dopaminergic pathways could be a viable therapeutic strategy.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its potential biological activity?
- Structural Features :
- Piperidine ring : A six-membered nitrogen-containing heterocycle, common in bioactive molecules due to its conformational flexibility and ability to engage in hydrogen bonding .
- Pyrimidine substituent : The 6-(4-ethylphenoxy)pyrimidin-4-yl group introduces aromaticity and potential π-π stacking interactions with biological targets .
- Phenylethyl carboxamide : Enhances lipophilicity and may facilitate interactions with hydrophobic binding pockets in enzymes or receptors .
- Methodological Insight : Molecular docking studies and comparative analysis with structurally similar piperidine derivatives (e.g., receptor binding assays) can elucidate structure-activity relationships .
Q. What are the standard synthetic routes for this compound, and what are the critical optimization parameters?
- Synthetic Routes :
- Step 1 : Coupling of 6-(4-ethylphenoxy)pyrimidine-4-carboxylic acid with piperidine-4-carboxamide intermediates using carbodiimide-based coupling agents (e.g., DCC or EDC) .
- Step 2 : Functionalization of the piperidine nitrogen with a phenylethyl group via nucleophilic substitution or reductive amination .
- Optimization :
- Temperature control : Excess heat can lead to decomposition of the pyrimidine ring; reactions are typically conducted at 0–25°C .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Analytical Techniques :
- HPLC : Retention time analysis (e.g., C18 column, acetonitrile/water gradient) to confirm >95% purity .
- NMR : Characteristic peaks include δ 8.2–8.5 ppm (pyrimidine protons) and δ 3.5–4.0 ppm (piperidine CH₂ groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of this compound?
- Case Example : Conflicting data on kinase inhibition potency (e.g., IC₅₀ variations across studies).
- Methodology :
- Dose-response standardization : Use uniform assay conditions (e.g., ATP concentration, pH) to minimize variability .
- Off-target profiling : Screen against a panel of related kinases to identify selectivity issues .
- Crystallography : Resolve co-crystal structures with target enzymes to validate binding modes .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Approaches :
- Metabolite prediction : Tools like MetaSite identify vulnerable sites (e.g., ethylphenoxy group oxidation) .
- QSAR modeling : Correlate substituent electronegativity or steric bulk with stability in microsomal assays .
- Experimental Validation :
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 4-ethylphenoxy position to reduce oxidative metabolism .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how can they be mitigated?
- Challenges :
- Low yields in coupling steps : Due to steric hindrance from the phenylethyl group .
- Purification difficulties : Hydrophobic byproducts complicate column chromatography .
- Solutions :
- Microwave-assisted synthesis : Reduces reaction time and improves yield .
- Tagged intermediates : Use fluorous or solid-phase supports for easier purification .
Key Recommendations for Researchers
- Prioritize crystallographic studies to resolve ambiguities in binding mechanisms .
- Use orthogonal analytical methods (e.g., NMR + HRMS) to confirm batch-to-batch consistency .
- Explore fluorinated analogs to balance potency and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
